N-Allyl-aza-2,2-dimethoxysilacyclopentane
Overview
Description
“N-Allyl-aza-2,2-dimethoxysilacyclopentane” is a chemical compound with the molecular formula C8H17NO2Si . It belongs to the chemical family of organomethoxysilanes . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of “this compound” is 187.31 g/mol . The exact structure of the molecule is not provided in the search results.Physical and Chemical Properties Analysis
“this compound” is a liquid substance . It has a boiling point of 52-54°C at 3 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Spiro Azacyclic Oxindole Derivatives : A synthetic approach involving umpolung allylation/aza-Prins cyclization of N-2,2,2-trifluoroethylisatin ketimines is described, leading to six-membered spiro azacyclic oxindole derivatives in good to excellent yields (Jang, Jung, & Ko, 2021).
- Radical Translocation Cyclization : A cascade radical translocation cyclization of N-allyl-N-(2'-bromophenyt)amide moiety of heterocyclic carboxylic acids and its N-propynyl analogues were investigated for preparing aza/oxaspiro-y-lactams (Xu, Che, Gao, Wu, & Bai, 2005).
- Metal-Catalyzed Allylic Substitution : The study explores the regio- and enantiospecific rhodium-catalyzed allylic amination reaction using the aza-ylide derived from 1-aminopyridinium iodide (Evans & Clizbe, 2009).
- Copper-Mediated Aerobic Synthesis : Copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates under an O2 atmosphere were used to develop synthetic methods for 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles (Toh, Wang, Ng, & Chiba, 2011).
Applications in Organic Synthesis
- Carbocyclization Cascades : The study details carbocyclization cascades of allyl ketenimines initiated through thermal aza-Claisen rearrangement of N-phosphoryl-N-allyl ynamides (Dekorver, Wang, Walton, & Hsung, 2012).
- Thermodynamically Favored Anion Rearrangements : Metalation of the chiral amine (S)-N-α-(methylbenzyl)allylamine with nBuM leads to the formation of complexes with distinct isomeric anion forms, useful in asymmetric syntheses (Andrews, Koutsaplis, & Robertson, 2009).
Novel Complexes and Catalysis
- Palladium-Catalyzed Allylic Transposition : This study achieved the synthesis of N-protected allylic amines utilizing a palladium(II)-catalyzed, [3,3]-rearrangement of (allyloxy) iminodiazaphospholidines (Lee & Batey, 2005).
- Palladium(I)-Bridging Allyl Dimers : This work describes a more efficient synthetic methodology for the preparation of Pd(I)-bridging allyl dimers and reports their stoichiometric reactivity and catalytic functionalization of CO2 (Hruszkewycz, Wu, Hazari, & Incarvito, 2011).
Safety and Hazards
“N-Allyl-aza-2,2-dimethoxysilacyclopentane” is classified as a combustible liquid, and it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing vapors, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
2,2-dimethoxy-1-prop-2-enylazasilolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2Si/c1-4-6-9-7-5-8-12(9,10-2)11-3/h4H,1,5-8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPJRXSFXXBPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCN1CC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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